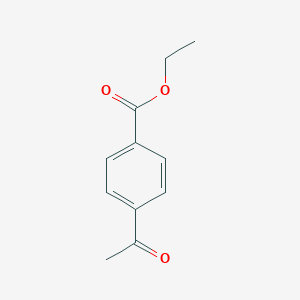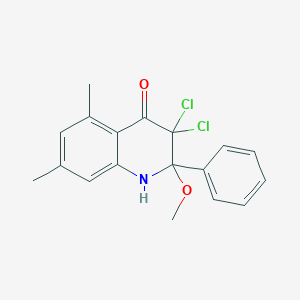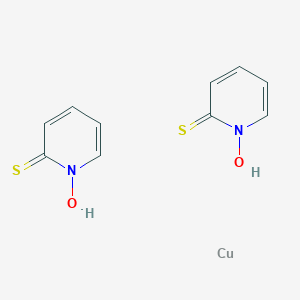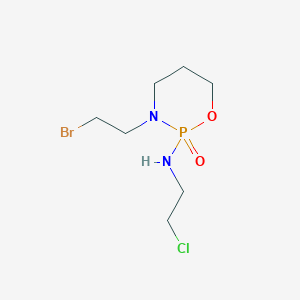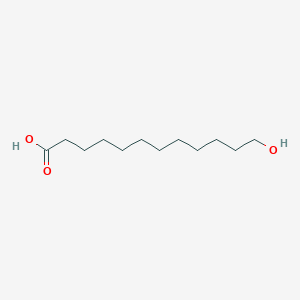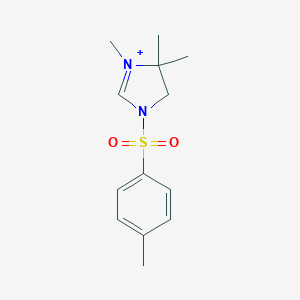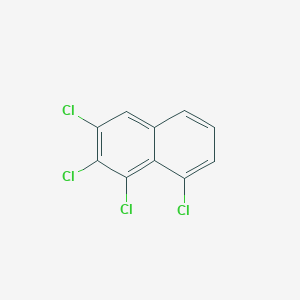
1,2,3,8-Tetrachloronaphthalene
Übersicht
Beschreibung
1,2,3,8-Tetrachloronaphthalene is a chlorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon with two fused benzene rings. It is a type of polychlorinated naphthalene (PCN), which are compounds known for their persistence in the environment and potential toxicity. These compounds, including 1,2,3,8-tetrachloronaphthalene, are of concern due to their classification as Persistent Organic Pollutants (POPs) .
Synthesis Analysis
The synthesis of chlorinated naphthalenes can be achieved through various methods. For instance, 1,4,5,8-tetrachloro derivatives can be prepared from alkyl naphthalenes, which are then used to enhance the donor strength and solubility for further complexation . Another method involves the chlorination of α-tetralones to produce chloronaphthalenes, which can be further modified to obtain the desired chlorination pattern .
Molecular Structure Analysis
The molecular structure of chlorinated naphthalenes can be influenced by steric repulsion due to the presence of bulky halogen atoms. For example, the crystal structure of 1,4,5,8-tetrabromonaphthalene, a related compound, shows a twisted conformation induced by steric repulsion . This suggests that similar steric effects could be present in 1,2,3,8-tetrachloronaphthalene, affecting its molecular geometry and properties.
Chemical Reactions Analysis
Chlorinated naphthalenes can undergo various chemical reactions, including photochemical chlorination, which can lead to a mixture of dichlorides and further chlorinated products . The chlorination of dichloronaphthalenes can result in different tetrachloride isomers, depending on the reaction conditions and the presence of intramolecular non-bonding repulsions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3,8-tetrachloronaphthalene are not explicitly detailed in the provided papers. However, the general characteristics of PCNs include low solubility in water, high lipid solubility, and resistance to biodegradation, which contribute to their persistence in the environment . The presence of chlorine atoms also affects the compound's reactivity and its ability to participate in further chemical transformations, such as dechlorination or complexation .
Wissenschaftliche Forschungsanwendungen
Prenatal Toxicity and Maternal-Fetal Distribution
1,2,3,8-Tetrachloronaphthalene (1,2,3,8-TeCN), as part of the polychlorinated naphthalenes (PCNs) group, has been studied for its prenatal toxicity and maternal-fetal distribution. A study on Wistar rats showed that after administration of 1,2,3,8-TeCN, it concentrated highly in maternal adipose tissue and other organs, penetrated the blood-brain barrier and placenta, but did not cause maternal toxicity or embryotoxicity. However, fetotoxic effects were observed at non-toxic doses for dams, including effects on sternum ossification and enlargement of the renal pelvis in offspring (Kilanowicz et al., 2019).
Environmental Effects on Phosphorescence
The phosphorescence of 1,2,3,8-Tetrachloronaphthalene has been studied to understand its environmental effects. The research found that the resolution of its phosphorescence improves when changing from glassy solution to mixed crystals, indicating sensitivity to the crystal host (Giachino & Georger, 1982).
GC × GC qMS Analysis in Halowax Formulations
Comprehensive two-dimensional GC (GC × GC) analysis of 1,2,3,8-Tetrachloronaphthalene and other isomers in Halowax formulations has been conducted. This study utilized non-polar and shape selective columns for separation of isomers in technical chloronaphthalene Halowax formulations, demonstrating the capabilities of GC × GC in analyzing complex mixtures (Łukaszewicz et al., 2007).
Naphthalene Dichloride and Derivatives
Research on the chlorination of naphthalenes, including 1,2,3,8-Tetrachloronaphthalene, has provided insights into the preparation and structure of related compounds. This includes the study of the transformation of 1,5-dichloronaphthalene into various chlorinated derivatives, elucidating the chemical processes and molecular structures involved (Mare & Suzuki, 1968).
Spatial Distribution in Air Over the Great Lakes
The spatial distribution of polychlorinated naphthalenes, including 1,2,3,8-Tetrachloronaphthalene, in air over the Great Lakes has been analyzed. This study highlights the environmental presence and behavior of these compounds, contributing to our understanding of their environmental impact and distribution patterns (Helm et al., 2003).
Wirkmechanismus
Target of Action
The primary targets of 1,2,3,8-Tetrachloronaphthalene are the rod-like Fe–Al composite oxides . These targets play a crucial role in the degradation of the compound, which is a key step in its mechanism of action .
Mode of Action
1,2,3,8-Tetrachloronaphthalene interacts with its targets, the Fe–Al composite oxides, in a way that leads to its degradation . The compound’s interaction with these targets results in the generation of trichloronaphthalenes, dichloronaphthalenes, and monochloronaphthalenes . This suggests the occurrence of successive hydrodechlorination reactions .
Biochemical Pathways
The major hydrodechlorination pathway was judged to be CN-27 → CN-14 → CN-4 → CN-2 . Additionally, the detected 1,2,3,4,6-pentachloronaphthalene (CN-50) and 1,2,4,6/7-tetrachloronaphthalenes (CN-33/34) suggested the reverse chlorination reaction also happened while the hydrodechlorination reaction was occurring .
Result of Action
The molecular and cellular effects of 1,2,3,8-Tetrachloronaphthalene’s action are primarily related to its degradation and the subsequent generation of various chloronaphthalenes . These products of degradation suggest the occurrence of successive hydrodechlorination reactions .
Action Environment
The action, efficacy, and stability of 1,2,3,8-Tetrachloronaphthalene can be influenced by various environmental factors. For instance, the degradation of the compound was evaluated over three of the prepared rod-like Fe–Al composite oxides (FeAl-1, FeAl-5 and FeAl-10). The results showed that their reactive activities were in the order of FeAl-5 ≈ FeAl-10 ≫ FeAl-1, which could be attributed to their different pore structural properties and reactive sites caused by the different phase interaction between iron species and the γ-Al 2 O 3 .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,2,3,8-tetrachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-6-3-1-2-5-4-7(12)9(13)10(14)8(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMHXYSILPJXPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C(=C2C(=C1)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335269 | |
| Record name | 1,2,3,8-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,8-Tetrachloronaphthalene | |
CAS RN |
149864-81-3 | |
| Record name | 1,2,3,8-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



